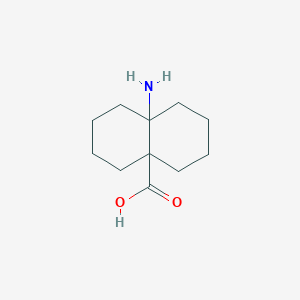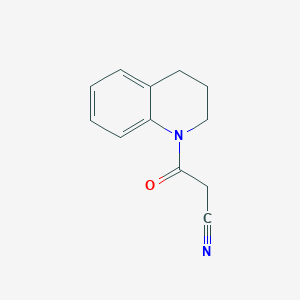
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile typically involves the reaction of 3,4-dihydroquinoline with a suitable nitrile compound under specific reaction conditions. One common method involves the use of homophthalic anhydride and an imine in the presence of a solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound could be explored for its pharmacological activities.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may disrupt biological membrane systems, leading to the inhibition of microbial growth . The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline scaffold and has been studied for its bioactive properties.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological activities.
3,4-dihydro-1H-quinolin-2-one: Known for its antimicrobial properties.
Uniqueness
3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanenitrile is unique due to its specific nitrile functional group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H12N2O/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2 |
InChIキー |
AEQUACOFJYWKHW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)



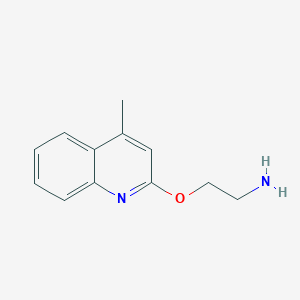
![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)

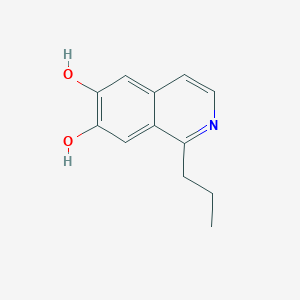
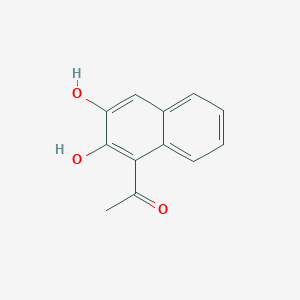

![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
